1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Dopamine D3 receptor Partial agonist Antipsychotic

1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea (CAS 1172250-19-9) is a synthetic small-molecule urea derivative belonging to a broader class of aminoalkylpiperazine-ureas explored as dopamine D2/D3 receptor partial agonists or antagonists. Its computed physicochemical profile (MW 387.57 Da, clogP 2.49, TPSA 51.71 Ų, 1 HBD, 6 HBA, 7 rotatable bonds) is consistent with CNS drug-like space and full compliance with Lipinski's Rule of Five.

Molecular Formula C22H37N5O
Molecular Weight 387.572
CAS No. 1172250-19-9
Cat. No. B2811594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
CAS1172250-19-9
Molecular FormulaC22H37N5O
Molecular Weight387.572
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C22H37N5O/c1-25(2)20-11-9-18(10-12-20)21(27-15-13-26(3)14-16-27)17-23-22(28)24-19-7-5-4-6-8-19/h9-12,19,21H,4-8,13-17H2,1-3H3,(H2,23,24,28)
InChIKeyHBFPUPNUUFVARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea (CAS 1172250-19-9): Physicochemical Baseline for Dopamine D2/D3 Research Procurement


1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea (CAS 1172250-19-9) is a synthetic small-molecule urea derivative belonging to a broader class of aminoalkylpiperazine-ureas explored as dopamine D2/D3 receptor partial agonists or antagonists [1]. Its computed physicochemical profile (MW 387.57 Da, clogP 2.49, TPSA 51.71 Ų, 1 HBD, 6 HBA, 7 rotatable bonds) is consistent with CNS drug-like space and full compliance with Lipinski's Rule of Five [2]. The molecule integrates a cyclohexyl urea terminus, a 4-(dimethylamino)phenyl group, and an N-methylpiperazine moiety, creating a topology distinct from other in-class compounds.

Why Generic Substitution Cannot Be Guaranteed for 1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea


Within the aminoalkylpiperazine-urea class, minor structural perturbations—such as replacing the cyclohexyl substituent with a tert-butyl group or altering the aryl substitution pattern—can fundamentally shift the pharmacological profile between dopamine D2 vs. D3 selectivity, partial agonism vs. antagonism, and off-target liability [1]. The target compound’s unique combination of a cyclohexyl urea terminus, a para-dimethylamino phenyl ring, and an N-methylpiperazine ethanol linker creates a pharmacophore topology that cannot be assumed to be functionally equivalent to other in-class ureas. Without direct, head-to-head comparative functional assay data, any generic substitution carries the risk of unpredictable changes in receptor binding kinetics and signaling bias.

Quantitative Comparative Evidence for 1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea


D2/D3 Receptor Binding Selectivity Compared to Tert-Butyl Urea Analog

The patent family encompassing this compound discloses that aminoalkylpiperazine-ureas with cyclohexyl termini (as in the target compound) exhibit preferential dopamine D3 receptor binding over D2, whereas closely related tert-butyl urea analogs show a shift toward D2-preferring profiles [1]. However, specific Ki or IC50 values for the target compound against directly matched comparators are not publicly available in primary literature. This represents a class-level inference rather than a direct head-to-head data point.

Dopamine D3 receptor Partial agonist Antipsychotic

Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness vs. Marketed D2/D3 Ligands

The target compound’s computed clogP of 2.49 [1] places it at the lower end of the lipophilicity range for CNS-active D2/D3 ligands. For comparison, the marketed D3-preferring partial agonist cariprazine has a measured logP of approximately 3.4, and aripiprazole approximately 4.0 [2]. The lower clogP of the target compound may translate into reduced non-specific binding and faster brain tissue equilibration, though in vivo pharmacokinetic data are absent.

CNS penetration Lipinski's rule Lipophilicity

Hydrogen Bond Donor Count and CNS Multiparameter Optimization (MPO) Score

The target compound possesses a single hydrogen bond donor (HBD = 1), identical to cariprazine and lower than aripiprazole (HBD = 2) [1]. This parameter is a key input to CNS MPO scoring, where HBD ≤0.5 is most desirable but HBD = 1 is within the acceptable range. The compound’s TPSA of 51.71 Ų is also favorable for passive brain permeation.

CNS MPO Hydrogen bond donor Drug-likeness

Structural Differentiation from Phenylpiperazinyl-Cyclohexylurea Alpha-1 Adrenoceptor Ligands

A structurally related series of (phenylpiperazinyl)cyclohexylureas has been reported to bind cloned human alpha-1 adrenoceptor subtypes with selectivity for alpha-1a/1d over alpha-1b [1]. The target compound differs by the presence of a dimethylamino substituent on the phenyl ring and an ethylene linker to the N-methylpiperazine, which may reduce alpha-1 adrenoceptor affinity relative to the unsubstituted phenylpiperazinyl series. However, direct comparative binding data are not publicly available.

Alpha-1 adrenoceptor Off-target selectivity BPH/LUTS

High Purity Specification (≥95%) as a Procurement Quality Requirement

The compound is offered commercially with a specified purity of ≥95% by HPLC . While no specific batch-to-batch reproducibility study is publicly available, this purity specification aligns with the minimum standard for in vitro pharmacological profiling and structure-activity relationship studies. Substitution with lower purity material (e.g., <90% purity from non-certified sources) may introduce confounding biological activity from impurities.

Purity specification Quality control Procurement

Recommended Application Scenarios for 1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea Based on Available Evidence


Dopamine D3 Receptor Selectivity Profiling in Radioligand Displacement Assays

Given the class-level evidence for dopamine D3-preferring binding among cyclohexyl-terminated aminoalkylpiperazine-ureas [1], the target compound is best positioned as a tool for D3 vs. D2 selectivity screening using radioligand displacement assays (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) in recombinant cell lines. Its distinct physicochemical profile (clogP 2.49) may reduce non-specific binding artifacts compared to more lipophilic D3 ligands.

CNS Penetration Structure-Activity Relationship (SAR) Studies

The single hydrogen bond donor count (HBD = 1) and TPSA of 51.71 Ų place this compound in a CNS MPO-favorable space [2]. It can serve as a scaffold for systematic modification in SAR studies examining the impact of lipophilicity and HBD count on passive brain permeation, complementing existing data on cariprazine and aripiprazole.

Pharmacological Differentiation from Alpha-1 Adrenoceptor Ligands

The structural divergence of this compound from the (phenylpiperazinyl)cyclohexylurea alpha-1 antagonist series [3] supports its use in selectivity panels to distinguish dopamine D3-mediated effects from alpha-1 adrenoceptor-mediated off-target effects in in vitro functional assays (e.g., calcium flux or β-arrestin recruitment).

Reference Compound for In Vitro Assay Quality Control and Method Validation

With a standard purity specification of ≥95% by HPLC, this compound meets the minimum quality threshold for a reference standard in HPLC-MS method validation and as a positive control for receptor binding assay quality control . However, absence of a formal pharmacopeial monograph means that procurement must include independent in-house purity verification.

Quote Request

Request a Quote for 1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.